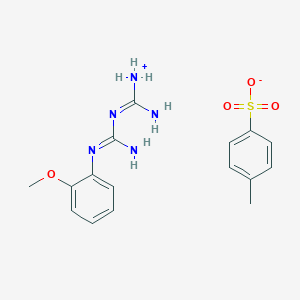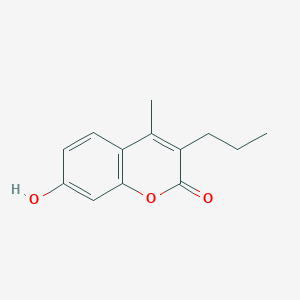
7-Hydroxy-4-methyl-3-propyl-2H-chromen-2-one
Vue d'ensemble
Description
7-Hydroxy-4-methyl-3-propyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C13H14O3 and its molecular weight is 218.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Hydroxy-4-methyl-3-propyl-2H-chromen-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Hydroxy-4-methyl-3-propyl-2H-chromen-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Cytotoxic and Bactericidal Activity : 7-Hydroxy-4-methyl-2H-chromen-2-one and its derivatives have shown significant cytotoxic and bactericidal activities. Specific compounds synthesized from this chemical have demonstrated high degrees of cytotoxicity and bactericidal effectiveness (Khan et al., 2003).
Antimicrobial Activity : Various derivatives of 7-Hydroxy-4-methyl-2H-chromen-2-one, synthesized through different chemical processes, have been screened for antibacterial activity against both Gram-positive and Gram-negative bacteria, showing promising results (Čačić et al., 2009).
Antifungal and Antioxidant Activity : Certain synthesized compounds from 7-Hydroxy-4-methyl-2H-chromen-2-one have displayed potent antifungal activity, especially against Candida albicans, and excellent antioxidant properties (Khan et al., 2004).
Fluorescent Probes in Molecular Biology and Medicine : Some derivatives of 7-Hydroxy-4-methyl-2H-chromen-2-one have been synthesized and studied for their absorption and fluorescence characteristics, assessing their potential as fluorescent probes in molecular biology and medicine (Deligeorgiev et al., 2008).
Synthesis of Novel Compounds : There's ongoing research into the synthesis of novel compounds using 7-Hydroxy-4-methyl-2H-chromen-2-one as a starting material. These compounds are further evaluated for various biological activities, including antimicrobial properties (Čačić et al., 2006).
Radical Scavenger Activity : Studies have also been conducted on the antioxidant properties of certain derivatives, exploring their capacity for radical-scavenging, which is crucial in developing therapeutic agents (Marino et al., 2016).
Propriétés
IUPAC Name |
7-hydroxy-4-methyl-3-propylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-3-4-11-8(2)10-6-5-9(14)7-12(10)16-13(11)15/h5-7,14H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJUWQFMRNKNAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=C(C=C(C=C2)O)OC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50418752 | |
| Record name | 7-hydroxy-4-methyl-3-propylchromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50418752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-4-methyl-3-propyl-2H-chromen-2-one | |
CAS RN |
19491-93-1 | |
| Record name | 7-hydroxy-4-methyl-3-propylchromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50418752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







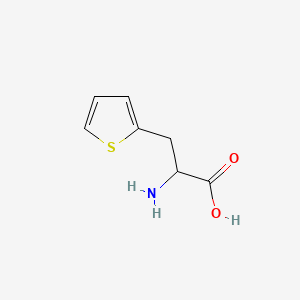


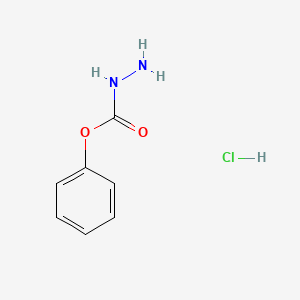
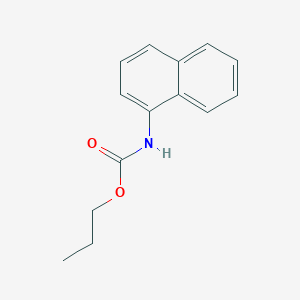
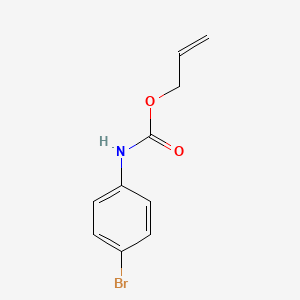
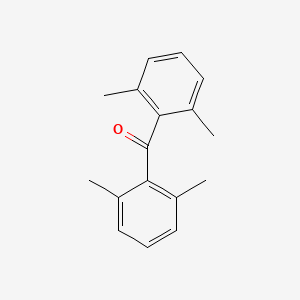

![2-[(Tert-butoxycarbonyl)amino]-3-[(4-methylbenzyl)thio]propanoic acid](/img/structure/B7771562.png)
